Product packaging for 2-(2-Fluoro-benzyl)-butyric acid(Cat. No.:CAS No. 155827-66-0)

2-(2-Fluoro-benzyl)-butyric acid

Cat. No.: B3105953
CAS No.: 155827-66-0
M. Wt: 196.22 g/mol
InChI Key: ZBJJFDFYZOWNCT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzyl)-butyric acid (CAS 155827-66-0) is a valuable fluorinated organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . Its structure incorporates a fluorine atom on the ortho position of a benzyl group, which is attached to a butyric acid chain. This specific arrangement makes it a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for drug discovery and development. The presence of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate for creating potential therapeutic agents. Researchers utilize this compound under the identifier MFCD09894727 . It is supplied as a solid and requires specific handling and storage conditions to maintain stability. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO2 B3105953 2-(2-Fluoro-benzyl)-butyric acid CAS No. 155827-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJFDFYZOWNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Fluoro Benzyl Butyric Acid and Its Analogues

Asymmetric Synthesis Approaches for Chiral 2-(2-Fluoro-benzyl)-butyric acid

The biological effects of chiral molecules are often dependent on their specific three-dimensional arrangement. Therefore, the development of asymmetric syntheses to produce enantiomerically pure this compound is of significant importance.

Chiral Auxiliaries in Enantioselective Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wordpress.com After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. wordpress.com This strategy is a reliable method for achieving high levels of stereocontrol. iupac.org

For the synthesis of chiral this compound, a common approach involves the use of chiral auxiliaries derived from natural products like amino acids. wordpress.com These auxiliaries are attached to a butyric acid derivative, and the resulting adduct then undergoes diastereoselective alkylation with 2-fluorobenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary affords the desired enantiomer of this compound. The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the alkylation step.

Chiral Auxiliary TypeExampleTypical Diastereomeric Excess (d.e.)
OxazolidinonesEvans' Auxiliaries>95%
CamphorsultamsOppolzer's Camphorsultam>90%
Phenylglycinol DerivativesMeyers' Chiral Lactams>90%

Enantioselective Catalysis in Alpha-Alkylation Reactions

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Phase-transfer catalysis is a powerful technique for the enantioselective alkylation of carbonyl compounds. beilstein-journals.orgelsevierpure.com In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate of a butyric acid derivative from an aqueous or solid phase to an organic phase containing the alkylating agent, 2-fluorobenzyl bromide. The chiral environment of the catalyst-enolate ion pair dictates the stereochemical outcome of the alkylation.

Recent advancements have seen the development of highly efficient bifunctional phase-transfer catalysts that can achieve high yields and enantioselectivities (up to 99% ee) for the α-alkylation of lactones. elsevierpure.com Similar strategies can be adapted for the synthesis of chiral this compound. N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for asymmetric reactions, including the β-alkylation of enals, which could potentially be adapted for the α-alkylation of butyric acid derivatives. nih.gov

Catalyst TypeExample CatalystTypical Enantiomeric Excess (e.e.)
Chiral Phase-Transfer CatalystsCinchona alkaloid-derived quaternary ammonium salts80-99%
Chiral N-Heterocyclic CarbenesImidazolium-based NHCs90-99%
Chiral Lewis AcidsBINOL-derived phosphoric acids>90%

Regioselective Functionalization Strategies for the Fluoro-benzyl Moiety

The precise placement of the fluorine atom on the benzyl (B1604629) group is critical for the desired properties of this compound. Regioselective functionalization strategies ensure that the fluorine is introduced at the ortho position of the benzyl ring.

Directed Ortho-Metalation and Fluorination Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or s-butyllithium, directing the deprotonation to the adjacent ortho position. Fluorine itself can act as a directing group, facilitating lithiation at the adjacent position. researchgate.net

For the synthesis of the 2-fluoro-benzyl moiety, a suitable precursor, such as a protected benzyl alcohol or a benzyl halide, bearing a directing group can be subjected to DoM. The resulting ortho-lithiated species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity and yield.

Selective Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) can also be employed for the regioselective introduction of a fluorine atom. researchgate.net This reaction is particularly effective on aromatic rings that are activated by electron-withdrawing groups. While a benzyl group is not strongly electron-withdrawing, strategic placement of other substituents can facilitate the SNAr reaction.

Alternatively, electrophilic aromatic substitution reactions can be used. For instance, the nitration of a benzyl derivative followed by reduction to an amine, diazotization, and subsequent treatment with a fluoride (B91410) source (Balz-Schiemann reaction) can introduce a fluorine atom. However, controlling the regioselectivity of the initial nitration step can be challenging. More modern methods, such as palladium-catalyzed C-H activation/fluorination, offer more direct and selective routes to fluorinated aromatics.

Bond Formation Strategies at the Alpha-Carbon of Butyric Acid

The formation of the carbon-carbon bond between the 2-fluorobenzyl group and the α-carbon of the butyric acid moiety is a key step in the synthesis. Several strategies can be employed for this transformation.

The most common method is the alkylation of a butyric acid enolate or its equivalent with a 2-fluorobenzyl halide. The butyric acid can be activated by conversion to an ester or an amide to facilitate the formation of the enolate under basic conditions. The choice of base, solvent, and temperature can influence the efficiency of the alkylation and minimize side reactions such as O-alkylation or dialkylation.

Another approach involves the use of organometallic reagents. For example, a Grignard reagent or an organolithium reagent derived from 2-fluorobenzyl bromide can be added to an α,β-unsaturated derivative of butyric acid (e.g., crotonic acid ester) in a conjugate addition reaction. This method forms the desired carbon-carbon bond at the β-position relative to the carbonyl group, which can then be further manipulated if necessary.

Recent developments in cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be envisioned for this bond formation. This would involve coupling an α-metalated butyric acid derivative with 2-fluorobenzyl bromide or a related electrophile in the presence of a palladium or nickel catalyst.

Enolate Chemistry and Alkylation Reactions

One of the most powerful and versatile methods for forming the crucial C-C bond in this compound and its analogues is through the alkylation of enolate ions. uwo.calibretexts.org This approach involves deprotonating a carbonyl compound to generate a nucleophilic enolate, which then attacks an electrophilic alkyl halide in an SN2 reaction. libretexts.org

The malonic ester synthesis is a classic and highly effective application of this principle for preparing carboxylic acids. libretexts.orgfiveable.me In a typical sequence for synthesizing the target molecule, a malonic ester derivative, such as diethyl malonate, is first deprotonated with a suitable base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This enolate is then alkylated twice. The first alkylation would introduce the ethyl group of the butyric acid backbone, and the second would introduce the 2-fluorobenzyl group using 2-fluorobenzyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields the final this compound. libretexts.org

A key advantage of enolate alkylation is the potential for stereochemical control. For the synthesis of chiral analogues, chiral auxiliaries are often employed. uwo.ca These are chiral molecules that are temporarily incorporated into the substrate to direct the alkylation to one face of the enolate, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the desired optically active product. uwo.ca

Table 1: Key Steps in Malonic Ester Synthesis for Substituted Acetic Acids

Step Description Reagents Intermediate/Product
1. Enolate Formation Deprotonation of the α-carbon of diethyl malonate to form a nucleophilic enolate ion. Sodium ethoxide (NaOEt) Sodio-malonic ester
2. Alkylation SN2 reaction of the enolate with an alkyl halide to form a new C-C bond. Alkyl halide (R-X) α-substituted malonic ester
3. Hydrolysis Acid-catalyzed hydrolysis of the ester groups to form a dicarboxylic acid. Aqueous acid (e.g., HCl), heat Substituted malonic acid
4. Decarboxylation Heating the malonic acid derivative to induce loss of CO₂, yielding the final carboxylic acid. Heat Substituted acetic acid

This table outlines the general sequence of the malonic ester synthesis, a versatile method for producing carboxylic acids. libretexts.orglibretexts.orgfiveable.me

Radical-Mediated Carbon-Carbon Bond Formation

While enolate alkylations are common, radical reactions offer an alternative pathway for C-C bond formation. The Hunsdiecker reaction, for instance, is a decarboxylative halogenation where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide. wikipedia.org The mechanism proceeds through a radical chain reaction. While the primary product is an alkyl halide, variations of this chemistry can be adapted for C-C bond formation.

For the synthesis of arylalkanoic acids, a related process known as the Kochi reaction, which uses lead(IV) acetate (B1210297) and a lithium halide, can be employed. wikipedia.org More modern approaches focus on generating carbon-centered radicals that can be coupled with suitable partners. For instance, a radical could be generated from a butyric acid derivative and then reacted with a 2-fluorobenzyl-containing species. However, controlling the selectivity and preventing unwanted side reactions, such as polymerization with unsaturated substrates, can be challenging. wikipedia.org

Optimization of Reaction Conditions and Process Chemistry Considerations

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and controlling stereochemistry, especially in large-scale industrial synthesis.

Solvent Effects on Reaction Yield and Stereoselectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting both yield and stereoselectivity. rsc.org Solvents can influence the solubility of reactants, the stability of intermediates (like enolates or transition states), and the aggregation state of reagents. In stereoselective reactions, the solvent can be more than a simple medium; it can actively participate in the transition state, forming solute-solvent clusters that dictate the stereochemical outcome. rsc.org

For alkylation reactions, the polarity and coordinating ability of the solvent are critical. Aprotic polar solvents are often preferred for SN2 reactions involving enolates. In asymmetric synthesis, a change in solvent can sometimes even invert the stereoselectivity of a reaction. This phenomenon is often attributed to a shift in the equilibrium between different solvated transition states that lead to opposite stereoisomers. rsc.org For instance, ethereal solvents have been shown to be crucial for the selective crystallization of a single diastereomer in certain stereoconvergent reactions. acs.org

Table 2: Influence of Solvent Properties on Reactions

Solvent Property Potential Effect Rationale
Polarity Affects reaction rates and solubility of reactants/reagents. Polar solvents can stabilize charged intermediates and transition states.
Coordinating Ability Influences the reactivity of metal enolates and catalysts. Coordinating solvents can bind to metal cations, altering the enolate's structure and reactivity.
Protic/Aprotic Nature Determines the stability of nucleophiles like enolates. Protic solvents can protonate and deactivate strong nucleophiles.
Viscosity Can impact diffusion-controlled reaction steps. Higher viscosity can slow down the rate at which reactants encounter each other.

This table summarizes the general influence of solvent characteristics on the course of organic reactions, including syntheses of complex organic acids. rsc.org

Catalyst Development for Enhanced Efficiency and Turnover Frequency

Catalysis is at the heart of modern, efficient organic synthesis. For producing compounds like this compound, catalyst development focuses on increasing reaction rates, improving selectivity (chemo-, regio-, and stereo-), and ensuring high turnover numbers.

In the context of enolate alkylation, phase-transfer catalysts can be used to facilitate the reaction between an aqueous-soluble base and an organic-soluble substrate. For asymmetric synthesis, the development of chiral catalysts is a major area of research. These can be metal-based Lewis acids complexed with chiral ligands or metal-free organocatalysts. nih.gov Bifunctional catalysts, which possess both a Lewis acidic site to activate an electrophile and a Brønsted basic site to activate a nucleophile, have shown great promise in promoting complex transformations with high stereocontrol. figshare.com For example, chiral bifunctional organocatalysts have been designed for asymmetric reactions involving challenging substrates, demonstrating excellent enantioselectivity. nih.gov

Innovations in Isolation and Purification Techniques for Complex Organic Acids

The isolation and purification of the final product are critical steps that determine its ultimate purity and suitability for further use. For complex organic acids, which may be solids or oils and possess varying polarities, a combination of techniques is often required. rsc.org

Traditional methods include extraction, which separates compounds based on their differential solubility in immiscible liquid phases. miamioh.edu For acids, this often involves converting the acid to its salt form with a base to move it into an aqueous phase, separating it from neutral organic impurities. miamioh.edupsu.edu

Modern chromatography techniques offer superior separation capabilities. Preparative high-performance liquid chromatography (prep-HPLC) and counter-current chromatography (CCC) are powerful tools for purifying complex mixtures. rsc.org Ion exchange chromatography is also highly effective for purifying organic acids by separating them from neutral or basic compounds and even other acids based on their acidic strength. psu.edupurolite.com

A particularly innovative technique for separating stereoisomers is crystallization-induced asymmetric transformation (CIAT) . This process is applicable when the desired enantiomer or diastereomer is less soluble than its counterpart. researchgate.netsci-hub.se In a solution where the stereoisomers can interconvert (epimerize), the less soluble isomer will selectively crystallize out. According to Le Châtelier's principle, this removal from the solution drives the equilibrium to continuously convert the more soluble isomer into the less soluble one, theoretically allowing for a quantitative yield of a single stereoisomer from a racemic or diastereomeric mixture. acs.orgresearchgate.net

Table 3: Modern Purification Techniques for Organic Acids

Technique Principle Application Reference(s)
Reactive Liquid-Liquid Extraction Partitioning between two immiscible liquids, where a carrier in the organic phase reacts with the acid. Separation of organic acids from aqueous streams like fermentation broths. google.com
Supported Liquid Membrane (SLM) A microporous support immobilizes an organic liquid containing a carrier, separating two aqueous phases. Continuous extraction and concentration of organic acids. google.com
Ion Exchange Chromatography Separation based on reversible ionic interactions between the charged organic acid and a solid resin. Demineralization and separation of acids of different strengths. psu.edupurolite.com
Counter-Current Chromatography (CCC) Liquid-liquid partition chromatography without a solid support, minimizing irreversible adsorption. Separation of components from crude extracts with a wide range of polarities. rsc.org

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one stereoisomer from a solution where stereoisomers are in equilibrium. | Efficient, large-scale production of enantiomerically pure chiral compounds. | acs.orgresearchgate.netsci-hub.se |

Elucidation of Reaction Mechanisms Pertaining to 2 2 Fluoro Benzyl Butyric Acid Synthesis and Transformations

Mechanistic Pathways of Carbon-Carbon Bond Formation at the Alpha-Position

The formation of the carbon-carbon bond at the alpha-position of the butyric acid moiety is a key step in the synthesis of 2-(2-fluoro-benzyl)-butyric acid. This transformation can be achieved through several mechanistic pathways, primarily involving nucleophilic substitution or electrophilic aromatic substitution reactions.

Nucleophilic Substitution Mechanisms (SN2)

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental process in organic chemistry for creating carbon-carbon bonds. byjus.comyoutube.com In the context of synthesizing this compound, this pathway typically involves the reaction of an enolate derived from a butyric acid derivative with a 2-fluorobenzyl halide.

The mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. byjus.comyoutube.com This backside attack leads to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com

For the synthesis of this compound, a strong base is first used to deprotonate the α-carbon of a butyric acid ester, generating a nucleophilic enolate. This enolate then attacks the benzylic carbon of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide), displacing the halide and forming the desired carbon-carbon bond. sigmaaldrich.com The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the base but does not strongly interact with the nucleophile, thus enhancing its reactivity. byjus.com

Factors influencing the SN2 pathway:

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center. Less substituted electrophiles and nucleophiles react faster. byjus.com

Strength of the Nucleophile: A stronger, more reactive nucleophile will increase the rate of the SN2 reaction. byjus.com

Leaving Group Ability: A better leaving group (a more stable anion) will facilitate the reaction. byjus.com

Electrophilic Aromatic Acylation and Alkylation Mechanisms (e.g., Friedel-Crafts)

The Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 that involve the alkylation or acylation of an aromatic ring. libretexts.orgcerritos.edu These reactions are a cornerstone of electrophilic aromatic substitution.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring. organic-chemistry.org It involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comncert.nic.in The Lewis acid activates the acyl halide, forming a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring and yields the acylated product. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product is generally less reactive than the starting material, preventing multiple substitutions. libretexts.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide and a Lewis acid catalyst. cerritos.edu The Lewis acid helps to generate a carbocation electrophile from the alkyl halide. libretexts.orgmasterorganicchemistry.com The aromatic ring then attacks this carbocation, followed by deprotonation to restore aromaticity. libretexts.org However, Friedel-Crafts alkylation is prone to certain limitations, including the possibility of carbocation rearrangements to form more stable carbocations and polyalkylation, where the product is more reactive than the starting material. libretexts.orgcerritos.edu

In the context of this compound synthesis, an intramolecular Friedel-Crafts reaction could potentially be employed to form a cyclic ketone intermediate, which could then be further manipulated to yield the desired product. The fluorine atom on the benzene (B151609) ring, being an ortho, para-director, would influence the position of the acylation or alkylation. vaia.com

Influence of Fluorine on Reaction Selectivity and Kinetics

The presence of a fluorine atom on the benzyl (B1604629) group significantly impacts the reactivity and selectivity of the synthetic transformations leading to this compound. rsc.orgdtic.mil This influence stems from the unique electronic properties of fluorine.

Stereoelectronic Effects of Fluorine on Reaction Intermediates

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. acs.orgyoutube.com The fluorine atom can exert significant stereoelectronic effects on reaction intermediates. rsc.org

One notable phenomenon is the gauche effect , where a conformation with adjacent electron-withdrawing groups in a gauche (60°) arrangement is favored over the anti (180°) conformation. acs.org This effect can be attributed to hyperconjugation, a stabilizing interaction between a filled bonding orbital and an adjacent empty antibonding orbital. acs.orgyoutube.com In intermediates involved in the synthesis of this compound, the C-F bond can influence the preferred conformation, thereby affecting the stereochemical outcome of reactions.

Fluorine substitution can also stabilize or destabilize charged intermediates. For instance, an α-fluorine atom can stabilize a carbocation through the donation of its lone pair electrons into the empty p-orbital of the carbocationic center. rsc.org

Inductive and Resonance Effects of Fluorine in Aromatic Systems

When attached to an aromatic ring, fluorine exerts both inductive and resonance effects, which often act in opposition. khanacademy.orgchegg.com

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. vaia.comcsbsju.edu This inductive effect deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic. vaia.comkhanacademy.org

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. khanacademy.orgcsbsju.edu This resonance effect donates electron density to the ring, particularly at the ortho and para positions. vaia.com

Proton Transfer Dynamics and Acid-Base Equilibria in Synthetic Steps

Proton transfer is a fundamental step in many organic reactions, and the synthesis of this compound is no exception. The acidity of the α-proton of the butyric acid derivative and the basicity of the reagents used play a critical role in the formation of the key enolate intermediate.

The pKa value, a measure of acidity, of the α-proton is influenced by the electron-withdrawing nature of the adjacent carbonyl group. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often necessary to completely deprotonate the α-carbon and generate the enolate in a high concentration. The position of the acid-base equilibrium is determined by the relative acidities of the butyric acid derivative and the conjugate acid of the base used.

Furthermore, in reactions involving the carboxylic acid group itself, such as esterification or amidation, the proton transfer dynamics are central. For instance, in an acid-catalyzed esterification, protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The subsequent proton transfers facilitate the elimination of a water molecule and the formation of the ester.

Computational Verification of Proposed Reaction Mechanisms

The synthesis and transformation of this compound can be elucidated through various reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to verify and predict the most plausible reaction mechanisms by examining the energetics and geometries of reactants, transition states, and products. biointerfaceresearch.com This section explores the computational verification of a proposed synthetic route to this compound, specifically the alkylation of a butyric acid enolate with 2-fluorobenzyl halide.

The proposed mechanism involves two key steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), abstracts the α-proton from butyric acid to form a lithium enolate.

Nucleophilic Substitution (SN2): The resulting enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide), displacing the halide ion to form the final product.

Computational models can be employed to validate this proposed pathway. Using software packages like Gaussian, DFT calculations at a specific level of theory, for instance, B3LYP with a 6-31+G(d) basis set, can be performed to optimize the geometries of all species involved in the reaction. biointerfaceresearch.com The inclusion of a solvent model, such as the Solvation Model based on Density (SMD), is crucial to simulate the reaction conditions more accurately.

Transition State Analysis:

A critical aspect of computational verification is the location and characterization of the transition state (TS) for the rate-determining step, which is typically the SN2 reaction. researchgate.net The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. researchgate.net The intrinsic reaction coordinate (IRC) calculation can then be performed to confirm that the located transition state correctly connects the reactants (enolate and 2-fluorobenzyl halide) and the product. researchgate.net

Energetic Profile:

The Gibbs free energy (ΔG) of the reaction provides insight into the spontaneity of the process, while the activation energy (ΔG‡) determines the reaction rate. These values can be calculated from the optimized structures. A lower activation energy suggests a more kinetically favorable reaction pathway.

Table 1: Calculated Thermodynamic Data for the Alkylation of Butyric Acid Enolate

ParameterReactants (Enolate + 2-Fluorobenzyl Bromide)Transition StateProduct (this compound)
Relative Electronic Energy (kcal/mol) 0.0015.8-25.4
Relative Gibbs Free Energy (kcal/mol) 0.0018.2-22.1
Activation Energy (ΔG‡) (kcal/mol) -18.2-

Note: The data presented in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT study. The values are based on typical activation barriers for SN2 reactions involving enolates.

The data in Table 1 indicates that the reaction is exergonic (ΔG is negative), meaning it is thermodynamically favorable. The activation energy of 18.2 kcal/mol is a reasonable barrier for a reaction that proceeds at a moderate rate under standard laboratory conditions.

Natural Bond Orbital (NBO) Analysis:

NBO analysis can provide deeper insights into the electronic structure and charge distribution throughout the reaction. biointerfaceresearch.com It can be used to analyze the charge transfer from the nucleophilic enolate to the electrophilic benzyl halide in the transition state. This analysis helps to confirm the nucleophilic character of the enolate and the electrophilic nature of the benzylic carbon.

Table 2: NBO Charges of Key Atoms in the Transition State

AtomNBO Charge (a.u.)
α-Carbon (Enolate) -0.45
Benzylic Carbon (2-Fluorobenzyl Bromide) +0.28
Bromine -0.62

Note: The data in this table is hypothetical and illustrative of typical NBO analysis results.

The NBO charges in Table 2 would show a significant negative charge on the α-carbon of the enolate and a positive charge on the benzylic carbon, supporting the proposed nucleophilic attack. The increasing negative charge on the leaving group (bromine) further corroborates the SN2 mechanism.

Advanced Computational and Theoretical Studies of 2 2 Fluoro Benzyl Butyric Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to delineate the fundamental electronic properties of the molecule, offering a basis for understanding its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(2-Fluoro-benzyl)-butyric acid, DFT calculations are crucial for determining its ground-state properties, such as optimized molecular geometry, electronic energy, and the distribution of electron density. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule in its lowest energy state.

While specific DFT studies on this compound are not widely published, data from the closely related analog, (E)-2-(2-Fluorobenzylidene)butanoic acid, which features a double bond instead of a single bond at the benzylic position, offers valuable insights. In the crystal structure of this analog, the C=O bond distance is approximately 1.230 Å, while the C-O single bond of the carboxylic acid is elongated to about 1.301 Å, partly due to its involvement in hydrogen bonding. nih.gov The presence of the fluorine atom influences the geometry of the phenyl ring, causing the C4–C5–C6 bond angle to widen to 124.27°. nih.gov DFT calculations for this compound would be expected to yield similar values, with adjustments for the increased flexibility of the single bond linkage.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations and Analog Data

Property Predicted Value/Observation Source
Molecular Geometry Optimized 3D structure aps.org
C=O Bond Length ~1.23 Å nih.gov
C-O Bond Length ~1.30 Å nih.gov
Phenyl Ring Angles Influenced by the fluorine substituent nih.gov
Total Electronic Energy Minimized for the ground state conformation aps.org

Note: Data for bond lengths are derived from the crystal structure of the analog (E)-2-(2-Fluorobenzylidene)butanoic acid. nih.gov

Ab initio molecular dynamics (AIMD) is a simulation technique that uses quantum mechanical calculations to determine the forces between atoms at every step of a simulation. nih.gov This method is particularly useful for exploring the conformational landscape of flexible molecules like this compound. researchgate.net The presence of several rotatable single bonds—specifically the C-C bonds in the butyric acid chain and the bond connecting the benzyl (B1604629) group to the chiral center—allows the molecule to adopt numerous conformations.

AIMD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. nih.govnih.gov This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as receptors or solvent molecules. The simulations would reveal the preferred rotational angles (dihedrals) and how intermolecular forces, like hydrogen bonding, might stabilize certain conformations over others. researchgate.netresearchgate.net

Intermolecular Interactions and Self-Assembly Propensities

The way molecules of this compound interact with each other dictates its macroscopic properties, such as crystal structure and solubility. These interactions are primarily non-covalent and include hydrogen bonding, potential halogen bonding, and pi-stacking.

The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). libretexts.org This dual capability leads to the formation of robust and highly directional hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govnih.gov This is a very common and stable supramolecular motif.

Analysis of the analog (E)-2-(2-Fluorobenzylidene)butanoic acid confirms the presence of these dimers, which are further linked into larger assemblies by weaker C-H···O interactions between the phenyl ring and carbonyl groups of adjacent molecules. nih.govnih.gov It is virtually certain that this compound would exhibit the same primary hydrogen-bonded dimer formation.

Table 2: Hydrogen Bonding Parameters in a Carboxylic Acid Dimer (based on analog data)

Interaction Type Typical Distance (D···A) Source
O-H···O Intermolecular ~2.65 Å nih.gov

Note: Distances are based on the crystal structure of the analog (E)-2-(2-Fluorobenzylidene)butanoic acid. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile. chemistryviews.orgnih.gov For a halogen atom to participate in such a bond, it must have a region of positive electrostatic potential, known as a σ-hole, on the side opposite to its covalent bond. chemistryviews.org

Fluorine, being the most electronegative element, has the lowest polarizability and was long considered incapable of forming halogen bonds. researchgate.net However, it is now established that if fluorine is bonded to a sufficiently strong electron-withdrawing group, a positive σ-hole can be induced, allowing it to act as a halogen bond donor. researchgate.netijres.org In this compound, the fluorine is attached to an aromatic ring, which is moderately electron-withdrawing. While the potential for true halogen bonding is weak, other fluorine-mediated interactions are observed. In the crystal structure of its benzylidene analog, weak intermolecular C-H···F contacts are present, indicating that the fluorine atom participates in the crystal packing. nih.govnih.gov

The presence of the fluorophenyl ring in this compound allows for π-stacking interactions. These are non-covalent interactions between aromatic rings that are crucial for the assembly of many organic molecules. researchgate.net Pi-stacking can occur in several geometries, including face-to-face (sandwich) and parallel-displaced arrangements. mdpi.com

In the solid state, molecules of this compound would likely arrange to facilitate these stabilizing interactions between their aromatic rings. The fluorine substituent can modulate the electronic properties of the phenyl ring, potentially influencing the strength and geometry of the π-stacking. These interactions, in concert with the primary hydrogen bonding network, would be a significant directional force in the formation of a stable crystal lattice. researchgate.net

Reaction Modeling and Transition State Analyses

Potential Energy Surface Scans for Key Reaction Steps

No published studies detailing potential energy surface scans for key reaction steps involving this compound were found.

Prediction of Stereochemical Outcomes from Transition State Geometries

No available research focuses on the prediction of stereochemical outcomes from transition state geometries for this compound.

Spectroscopic Property Prediction through Computational Methods

Vibrational Frequency Calculations (IR, Raman)

There are no accessible computational studies that report on the calculated vibrational frequencies (IR, Raman) for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No research detailing the computational prediction of NMR chemical shifts for this compound could be located.

Quantitative Structure-Reactivity Relationship (QSAR) Theoretical Frameworks

No QSAR models or theoretical frameworks specifically developed for or including this compound were identified in the available scientific literature.

The Role of 2 2 Fluoro Benzyl Butyric Acid As a Versatile Synthetic Building Block

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. The carboxylic acid functionality of 2-(2-fluoro-benzyl)-butyric acid makes it a prime candidate for participation in some of the most powerful MCRs, such as the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR) , a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid converge to form a bis-amide. acs.orgnih.gov The reaction is prized for its ability to generate a wide variety of peptide-like structures in a single step. nih.gov In this context, this compound can serve as the carboxylic acid component, introducing the 2-fluorobenzylbutyryl moiety into the final product. The general mechanism involves the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable α-acylamino amide product. acs.org The use of polar, aprotic solvents like DMF is common, though methanol (B129727) and ethanol (B145695) have also been employed successfully. acs.org

Similarly, the Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest known MCRs and is typically conducted in aprotic solvents. wikipedia.org this compound can act as the carboxylic acid component, leading to the formation of α-acyloxy amides bearing the 2-fluorobenzylbutyryloxy group. The reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the three components. wikipedia.org

The incorporation of the 2-fluorobenzyl group via these reactions can be of significant interest in medicinal chemistry, as the introduction of fluorine atoms can modulate the biological activity and pharmacokinetic properties of molecules. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction NameReactantsPotential Product Type
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, this compoundBis-amide with a 2-fluorobenzylbutyryl group
Passerini ReactionAldehyde/Ketone, Isocyanide, this compoundα-Acyloxy amide with a 2-fluorobenzylbutyryloxy group

Scaffold for Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The carboxylic acid group of this compound can be readily converted into other functional groups, making it a suitable starting material for the synthesis of various heterocyclic systems.

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be achieved through various methods, including the reaction of dicarbonyl compounds with hydrazine (B178648). liberty.edu While not a direct precursor, this compound could be transformed into a suitable dicarbonyl intermediate for subsequent cyclization. For instance, conversion of the carboxylic acid to a ketone, followed by functionalization of the adjacent methylene (B1212753) group, could provide the necessary 1,4-dicarbonyl scaffold.

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. nih.govorganic-chemistry.org Similar to pyridazine synthesis, this compound could be elaborated into a 1,3-dicarbonyl derivative. Alternatively, the carboxylic acid could be converted to an activated form, such as an acid chloride or ester, and reacted with a suitable three-atom component to construct the pyrimidine ring.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the cyclization of N,N'-diacylhydrazines. farmaciajournal.com this compound can be converted to its corresponding acid chloride, which can then react with a hydrazine to form an acylhydrazine. Subsequent acylation with a different acylating agent would yield the necessary diacylhydrazine precursor for cyclization to the 1,3,4-oxadiazole. nih.govtubitak.gov.tr

Table 2: Potential Heterocyclic Scaffolds from this compound

HeterocycleGeneral Synthetic StrategyPotential Role of this compound
PyridazineCondensation of a 1,4-dicarbonyl compound with hydrazinePrecursor to a 1,4-dicarbonyl intermediate
PyrimidineCondensation of a 1,3-dicarbonyl compound with an amidine/ureaPrecursor to a 1,3-dicarbonyl intermediate
1,3,4-OxadiazoleCyclization of a diacylhydrazineSource of one of the acyl groups in the diacylhydrazine precursor

Chiral Precursor in the Synthesis of Complex Organic Architectures

The presence of a chiral center at the α-position of the carboxylic acid makes this compound a valuable chiral precursor. The racemic mixture can be resolved into its individual enantiomers through various techniques, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid. researchgate.net

Once obtained in enantiomerically pure form, chiral this compound can be employed in asymmetric synthesis to construct complex organic molecules with a high degree of stereocontrol. nih.gov

One key application is its use as a chiral building block . The enantiopure acid can be incorporated into a larger molecule, transferring its stereochemistry to the final product. This is a common strategy in the synthesis of pharmaceuticals and natural products, where specific stereoisomers often exhibit the desired biological activity. nih.gov

Furthermore, the chiral carboxylic acid can be converted into chiral ligands for use in asymmetric catalysis. For example, the carboxylic acid can be transformed into an amide with a chiral amine, creating a bidentate ligand that can coordinate to a metal center. mdpi.com Such chiral ligands are instrumental in a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and oxidations. The fluorine atom on the benzyl (B1604629) group could also influence the electronic properties and steric environment of the resulting metal complex, potentially leading to unique reactivity and selectivity.

Table 3: Potential Applications of Chiral this compound

ApplicationDescription
Chiral Building BlockIncorporation of the enantiopure acid into a larger molecule to introduce a specific stereocenter.
Chiral Ligand SynthesisConversion of the enantiopure acid into a ligand for asymmetric catalysis.

Application in the Construction of Functional Organic Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, making them suitable for applications in materials science. beilstein-journals.orgresearchgate.net The 2-fluorobenzyl group in this compound makes it an interesting candidate for the construction of functional organic materials such as liquid crystals and polymers.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays due to their ability to modify properties such as dielectric anisotropy, optical anisotropy, and viscosity. rsc.org The introduction of a polar fluoro-substituent can have a profound effect on the mesophase behavior and transition temperatures of liquid crystalline materials. While this compound itself is not a liquid crystal, it can be used as a building block to synthesize liquid crystalline molecules. For instance, it could be esterified with a mesogenic alcohol to create a new liquid crystal with potentially interesting properties conferred by the fluorinated benzyl moiety. The fluorine atom can influence intermolecular interactions, such as C-H···F hydrogen bonds, which play a crucial role in the supramolecular organization and charge transport properties of these materials. beilstein-journals.orgresearchgate.net

Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. wikipedia.org While polytetrafluoroethylene (PTFE) is the most well-known fluoropolymer, a wide range of other fluorinated polymers exist with tailored properties. clemson.edu this compound could be incorporated into polymer chains through its carboxylic acid group. For example, it could be used as a comonomer in the synthesis of polyesters or polyamides. The presence of the fluorobenzyl group could enhance the thermal stability and chemical resistance of the resulting polymer and could also be used to fine-tune its surface properties.

Table 4: Potential Applications in Functional Organic Materials

Material TypePotential Role of this compoundPotential Property Modification
Liquid CrystalsAs a building block for the synthesis of new mesogenic molecules.Altered dielectric anisotropy, optical anisotropy, and mesophase behavior.
PolymersAs a comonomer in the synthesis of polyesters or polyamides.Enhanced thermal stability, chemical resistance, and modified surface properties.

Sophisticated Spectroscopic and Analytical Methodologies for Characterizing 2 2 Fluoro Benzyl Butyric Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like "2-(2-Fluoro-benzyl)-butyric acid". nih.gov The presence of hydrogen, carbon, and fluorine atoms in the molecule allows for a variety of NMR experiments that reveal its intricate architecture. numberanalytics.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov For a comprehensive structural analysis, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (J-coupled). sdsu.edu For "this compound," COSY spectra would reveal correlations between the protons on the butyric acid chain and the benzyl (B1604629) group, helping to piece together the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded (one-bond C-H correlations). columbia.edu It is significantly more sensitive than older techniques and helps in assigning the specific carbon signals to their attached protons. columbia.edu For instance, the methylene (B1212753) protons of the benzyl group would show a correlation to their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two, three, or even four bonds apart. columbia.edu This is particularly useful for connecting different fragments of the molecule, such as linking the benzyl group to the butyric acid moiety through the C-C bond. The absence of a cross-peak, however, does not definitively rule out proximity, as the correlation intensity depends on the coupling constant. columbia.edu

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is presented below, based on typical values for similar structural motifs. bmrb.ionih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-12175-185
Methine (CH)2.5-3.040-50
Methylene (CH₂) - Butyric1.5-2.025-35
Methyl (CH₃)0.8-1.210-15
Methylene (CH₂) - Benzyl2.8-3.330-40
Aromatic (C-H)6.9-7.4115-135
Aromatic (C-F)---158-165 (JCF)
Aromatic (C-C)---125-130

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures without the need for physical separation. magritek.com It separates the NMR signals of different components based on their diffusion coefficients, which are related to molecular size and shape. emerypharma.com In a DOSY spectrum, the signals of all atoms belonging to a single molecule align horizontally, allowing for their distinction from other components in the mixture. apm.ac.cn

This technique would be particularly valuable when analyzing reaction mixtures containing "this compound," its starting materials, or any byproducts. nih.gov For instance, if the synthesis of this compound results in a mixture, DOSY can help to identify the signals corresponding to the desired product versus unreacted precursors or impurities. magritek.com The diffusion coefficient is influenced by factors such as the size and shape of the molecule, as well as the temperature and viscosity of the solution. emerypharma.com

Solid-State NMR (ssNMR) is an essential tool for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of pharmaceutical compounds. nih.govnih.gov Given that "this compound" can exist in different solid forms, ssNMR provides critical insights that are not accessible from solution-state NMR.

Techniques like ¹⁹F and ¹³C ssNMR can probe the local environment of the fluorine and carbon atoms, respectively. nsf.govacs.org This is particularly useful for identifying different polymorphs (crystalline forms) or characterizing the amorphous state. For example, changes in the chemical shifts or the appearance of broader peaks in the ¹⁹F ssNMR spectrum can indicate alterations in the crystalline packing or the transition to an amorphous form. acs.org Advanced 2D ssNMR experiments, such as ¹⁹F-¹³C HETCOR (Heteronuclear Correlation), can establish proximities between fluorine and carbon atoms, providing detailed information about intermolecular packing and the conformation of the molecule in the solid state. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. numberanalytics.com This is crucial for confirming the identity of "this compound" and its derivatives.

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for molecules like "this compound."

Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and generates ions directly from a solution. nih.gov For "this compound," ESI would typically produce a deprotonated molecule, [M-H]⁻, in negative ion mode, or a protonated molecule, [M+H]⁺, in positive ion mode. This technique is known for its sensitivity and is widely used in liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It involves the ionization of the analyte in the gas phase at atmospheric pressure. upce.cz APCI can be a complementary technique to ESI, potentially providing different fragmentation patterns that can aid in structural elucidation.

The high mass accuracy of HRMS allows for the determination of the elemental formula of a compound by analyzing its isotopic pattern. numberanalytics.com Every element has a unique isotopic distribution, and the precise mass and relative abundance of these isotopes create a characteristic pattern in the mass spectrum. For "this compound" (C₁₁H₁₃FO₂), the expected monoisotopic mass and the masses of its isotopologues can be calculated and compared to the experimental data to confirm its elemental composition.

Table 2: Calculated Isotopic Distribution for the [M+H]⁺ Ion of this compound (C₁₁H₁₄FO₂⁺)

Ion FormulaMass (Da)Relative Abundance (%)
C₁₁H₁₄FO₂⁺197.0972100.00
¹³CC₁₀H₁₄FO₂⁺198.100612.04
C₁₁¹⁸OH₁₄FO⁺199.09980.22

By comparing the measured isotopic pattern with the theoretically calculated pattern, the elemental formula of "this compound" can be confidently confirmed. Furthermore, fragmentation analysis (MS/MS) can be performed to gain further structural information by breaking the parent ion into smaller fragments and analyzing their masses. numberanalytics.comacs.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and to obtain a unique "vibrational fingerprint" of a molecule. While no specific spectra for this compound are publicly available in comprehensive databases like the Aldrich FT-IR Collection, the expected characteristic absorption and scattering bands can be predicted based on its structure and data from similar compounds like butanoic acid. thermofisher.comresearchgate.net

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational modes of its bonds. For this compound, the spectrum would be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene (B151609) ring.

Key expected FT-IR absorption bands include:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid. Dimerization can shift this peak to a lower frequency.

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions.

C-F Stretch: A strong band corresponding to the carbon-fluorine bond stretch is expected in the 1000-1400 cm⁻¹ range.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.

A comparative study on 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid highlighted how hydrogen bonding patterns can influence the position of the C=O stretching frequency. nih.gov Similar effects would be expected for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman shifts for this compound would include:

Aromatic Ring Vibrations: The benzene ring would produce characteristic strong bands, including the ring-breathing mode around 1000 cm⁻¹.

C=O Stretch: The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

C-F Stretch: The C-F bond will also have a characteristic Raman signal.

Aliphatic C-H Bending and Stretching: These vibrations will also be present.

Studies on fluoride-substituted apatites have demonstrated the utility of Raman spectroscopy in identifying the presence and structural role of fluoride (B91410) ions. nih.gov A ratiometric Raman sensing method has even been developed for the detection of fluoride ions based on alkyne desilylation chemistry, showcasing the technique's sensitivity to fluorine-containing compounds. rsc.org

Functional Group Expected FT-IR Wavenumber (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
Carboxylic Acid O-H2500-3300 (broad, strong)Weak
Aromatic C-H>3000 (multiple, weak to medium)Strong
Aliphatic C-H<3000 (multiple, medium to strong)Strong
Carbonyl C=O1700-1725 (strong)Medium
Aromatic C=C1450-1600 (multiple, variable)Strong
C-F1000-1400 (strong)Medium

Circular Dichroism (CD) Spectroscopy for Chiral Information

This compound possesses a chiral center at the second carbon atom of the butyric acid chain. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

Since the enantiomers of a chiral molecule interact differently with polarized light, CD spectroscopy can be used to:

Determine the presence of enantiomers.

Ascertain the absolute configuration of a stereocenter, often through comparison with theoretical calculations.

Investigate conformational changes in chiral molecules.

While specific CD studies on this compound are not documented, research on similar chiral molecules, such as avapritinib (B605698) and 2-arylpropanoic acids, demonstrates the methodology. mdpi.com For these molecules, experimental CD spectra are compared with quantum chemical calculations of the predicted spectra for each enantiomer (R and S). A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com

Challenges in the CD analysis of carboxylic acids can arise from intermolecular hydrogen bonding in solution. To overcome this, the carboxylic acid is often converted to its corresponding methyl ester, which simplifies the conformational landscape and leads to more clearly interpretable spectra.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal XRD can provide precise information on:

Bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound itself is not available, the structure of a closely related derivative, (E)-2-(2-Fluoro-benzyl-idene)butanoic acid, has been reported. nih.gov In this related structure, the molecules form dimers through hydrogen bonding between the carboxyl groups. nih.gov It is highly probable that this compound would exhibit similar dimeric structures in the solid state. Studies on other aromatic carboxylic acid derivatives also reveal complex supramolecular assemblies through various hydrogen bonding motifs. nih.govnih.gov

Powder X-ray Diffraction (PXRD)

Powder XRD is used when single crystals are not available. It provides a characteristic diffraction pattern for a crystalline solid, which can be used for:

Phase identification and purity assessment.

Distinguishing between different polymorphic forms.

Monitoring the crystallinity of a sample.

Each crystalline form of this compound would produce a unique PXRD pattern, making this technique invaluable for quality control in any synthesis or manufacturing process.

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity Assessment and Identification of Reaction By-products

Chromatography coupled with mass spectrometry is indispensable for the separation, identification, and quantification of this compound, as well as for the detection of impurities and reaction by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for analyzing non-volatile and thermally labile compounds. For this compound, reversed-phase LC would likely be the method of choice, using a C18 column with a mobile phase consisting of an aqueous acid (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

Derivatization is often employed to enhance ionization efficiency and improve chromatographic retention for short-chain fatty acids. unimi.itshimadzu.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, allowing for sensitive detection using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. shimadzu.com This approach provides high selectivity and sensitivity for quantitative analysis. unimi.itnih.gov

A study on short and medium-chain fatty acids noted that 2-fluoro propionic acid showed poor chromatographic compatibility under their specific conditions, indicating that method development is crucial for fluorinated acids. unimi.it

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to adsorb on the column. Therefore, derivatization is almost always necessary.

Common derivatization strategies for fatty acids prior to GC-MS analysis include:

Esterification: Conversion to methyl esters (FAMEs) or other alkyl esters is a standard approach. shimadzu.comyoutube.com Reagents like boron trifluoride-methanol or methanolic sodium hydroxide (B78521) are used for this purpose.

Silylation: Reaction with silylating agents to form trimethylsilyl (B98337) (TMS) esters.

Pentafluorobenzyl (PFB) Bromide Derivatization: This is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) mode, which is highly sensitive for electronegative compounds containing fluorine. nih.gov

A sensitive method for short-chain fatty acids using benzyl chloroformate (BCF) as a derivatizing agent has been developed, offering good linearity and low detection limits. bevital.no GC-MS analysis of halogenated fatty acids in biological samples has also been successfully demonstrated, often involving an enrichment step to improve detection of low-level analytes. lu.se

The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification. The fragmentation would likely involve cleavage at the benzylic position and loss of the carboxyl group.

Technique Sample Preparation Typical Application Key Findings/Considerations
LC-MS/MS Dilution in mobile phase; potential derivatization (e.g., with 3-NPH).Purity assessment, quantification in complex matrices, identification of non-volatile by-products.Derivatization can significantly improve sensitivity and chromatographic performance. Method development is critical for fluorinated acids.
GC-MS Derivatization to a volatile ester (e.g., methyl or PFB ester).Identification of volatile impurities and by-products, high-resolution separation of isomers.Derivatization is essential for good peak shape and volatility. NCI mode can offer high sensitivity for fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-benzyl)-butyric acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorinated benzyl group to the butyric acid backbone. For example, fluorinated benzyl halides (e.g., 2-fluorobenzyl bromide) can be coupled with butyric acid derivatives under palladium catalysis . Solvent selection (e.g., THF, hexane) and purification via column chromatography or recrystallization are critical to achieving >95% purity. Safety protocols for handling fluorinated intermediates, including inert atmosphere conditions, should be prioritized .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility can be assessed using a solvent gradient approach (e.g., polar solvents like methanol vs. non-polar hexane) with HPLC monitoring . Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and thermal analysis via differential scanning calorimetry (DSC). For fluorinated compounds, fluorine NMR (¹⁹F NMR) is particularly useful for tracking structural integrity under stress conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between high analytical purity and unexpected biological activity in this compound?

  • Methodological Answer : Contradictions may arise from trace impurities (e.g., regioisomers or fluorinated byproducts) undetected by standard HPLC. Orthogonal analytical techniques, such as high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC), should be employed to identify minor contaminants . Additionally, bioassay-guided fractionation can isolate active components for further characterization .

Q. What advanced analytical methods are suitable for confirming the stereochemical and structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment . For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) can elucidate spatial arrangements of the fluorobenzyl group. Computational methods (e.g., DFT calculations) paired with experimental IR/Raman spectra validate electronic structure consistency .

Q. How can fermentation processes be optimized to enhance the yield of butyric acid derivatives like this compound?

  • Methodological Answer : Fermentation optimization involves strain engineering (e.g., Roseburia hominis HGM001) to improve substrate specificity for fluorinated precursors. Oxygen-limited conditions and pH control (5.5–6.5) maximize butyric acid selectivity (>98%) . A dual-phase system (aqueous/organic) can mitigate product inhibition and improve recovery yields.

Retrosynthesis Analysis

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Reactant of Route 1
2-(2-Fluoro-benzyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-benzyl)-butyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.